

# EDP-305: A Deep Dive into its Mechanism of Action in Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **EDP-305**, a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist, in the context of liver fibrosis.

# Core Mechanism: Potent and Selective FXR Agonism

**EDP-305** is a synthetic, non-steroidal FXR agonist designed for high potency and selectivity, which forms the basis of its therapeutic potential in liver diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] Its chemical structure, distinct from natural bile acids, allows for optimized binding to the FXR, leading to a robust activation of downstream signaling pathways.[1] A key feature of **EDP-305** is its minimal cross-reactivity with other nuclear receptors, including TGR5, which is implicated in some of the side effects observed with other FXR agonists.[2][3]

### **Signaling Pathway**

Upon binding to **EDP-305**, the farnesoid X receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enanta Announces New Preclinical Data on its FXR Agonist EDP-305 for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- To cite this document: BenchChem. [EDP-305: A Deep Dive into its Mechanism of Action in Liver Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930703#edp-305-mechanism-of-action-in-liver-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com